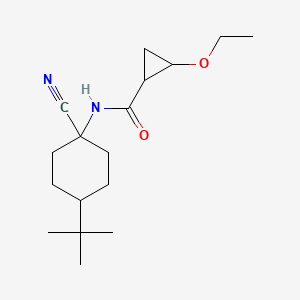![molecular formula C17H24F3N3O B2633416 1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea CAS No. 2320179-27-7](/img/structure/B2633416.png)
1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a chemical compound that has gained significant attention in the scientific community. This compound is widely used in various scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of 1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is not fully understood. However, it is believed to act as a selective dopamine D3 receptor antagonist. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is primarily expressed in the limbic system of the brain.
Biochemical And Physiological Effects
1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to decrease the motivation to self-administer drugs of abuse.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more specific and targeted studies of the role of the dopamine D3 receptor in various physiological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists. Another direction is the investigation of the role of the dopamine D3 receptor in various psychiatric and neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, studies on the potential therapeutic uses of this compound in the treatment of drug addiction and other disorders are also promising areas of research.
Conclusion:
In conclusion, 1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a chemical compound that has gained significant attention in the scientific community. Its unique properties make it an ideal tool for the study of the central nervous system and the mechanisms of drug addiction. While there are still many unanswered questions about its mechanism of action and potential therapeutic uses, the future looks promising for research on this compound.
Synthesis Methods
The synthesis of 1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea involves the reaction of 1-(2-phenylethyl)piperidine-4-carboxylic acid with 2,2,2-trifluoroethyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which is purified by column chromatography.
Scientific Research Applications
1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been extensively used in various scientific research applications. This compound is widely used as a ligand in receptor binding studies, particularly in the field of neuroscience. It has also been used as a tool in the study of the central nervous system and the mechanisms of drug addiction.
properties
IUPAC Name |
1-(2-phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O/c18-17(19,20)13-23-10-7-15(8-11-23)12-22-16(24)21-9-6-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLSLWBTQMEZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633338.png)
amino}acetamide](/img/structure/B2633339.png)
![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B2633341.png)





![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633350.png)


